molecular formula C12H12N4O3S B11599800 [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

[(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11599800
M. Wt: 292.32 g/mol
InChI Key: BYAQYGIMMYGBPV-VIZOYTHASA-N
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Description

[(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound featuring a thiazolidine ring, a pyridine moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiazolidine ring.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazolidine derivative with a pyridine-containing aldehyde or ketone.

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the control of reaction temperature, pH, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound’s potential anti-inflammatory and antimicrobial properties are of significant interest. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of [(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and thiazolidine ring are key structural features that enable binding to active sites, leading to inhibition or modulation of biological activity. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • [(2E)-2-{(2E)-2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene}-1,3-benzothiazol-3(2H)-yl]acetic acid
  • [(5E)-5-{(2E)-2-(1-methyl-2-pyrrolidinylidene)ethylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

[(2E)-4-oxo-2-{(2E)-[1-(pyridin-3-yl)ethylidene]hydrazinylidene}-1,3-thiazolidin-5-yl]acetic acid is unique due to its combination of a pyridine ring and a thiazolidine ring linked by a hydrazone. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-1-pyridin-3-ylethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H12N4O3S/c1-7(8-3-2-4-13-6-8)15-16-12-14-11(19)9(20-12)5-10(17)18/h2-4,6,9H,5H2,1H3,(H,17,18)(H,14,16,19)/b15-7+

InChI Key

BYAQYGIMMYGBPV-VIZOYTHASA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CN=CC=C2

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CN=CC=C2

Origin of Product

United States

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